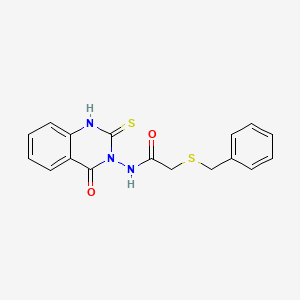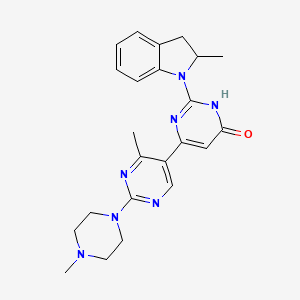![molecular formula C22H23N3O2 B6025582 1-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B6025582.png)
1-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-2-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-2-naphthol, also known as MNI-137, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC has been implicated in the development and progression of various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the development of PKC inhibitors like MNI-137 has huge potential in the treatment of these diseases.
作用机制
1-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-2-naphthol exerts its pharmacological effects by inhibiting the activity of PKC enzymes. PKC enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, this compound can modulate these processes and lead to therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types and animal models. It can induce apoptosis and cell cycle arrest in cancer cells, improve insulin sensitivity and glucose uptake in skeletal muscle cells, and protect neurons from oxidative stress and apoptosis. It can also modulate various signaling pathways, including the Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway.
实验室实验的优点和局限性
1-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-2-naphthol has several advantages for lab experiments. It is a potent and selective inhibitor of PKC enzymes, which makes it a valuable tool for studying the role of PKC in various cellular processes. It has also been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacological effects and mechanisms of action are still being investigated. It also has limited solubility in water, which can make it challenging to work with in some experiments.
未来方向
There are several future directions for research on 1-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-2-naphthol. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and inflammation. Another direction is to further elucidate its mechanisms of action and its effects on various signaling pathways. Additionally, there is a need for the development of more potent and selective PKC inhibitors that can be used in combination with this compound for enhanced therapeutic effects. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound in animal models.
合成方法
1-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-2-naphthol can be synthesized using a multi-step process that involves the reaction of 2-naphthol with piperazine, followed by the reaction with 4-(2-methoxyphenyl)glyoxal to form the imine intermediate. The imine intermediate is then reduced with sodium borohydride to yield this compound.
科学研究应用
1-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)-2-naphthol has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and apoptosis.
属性
IUPAC Name |
1-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-22-9-5-4-8-20(22)24-12-14-25(15-13-24)23-16-19-18-7-3-2-6-17(18)10-11-21(19)26/h2-11,16,26H,12-15H2,1H3/b23-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCGVCRBDSXIBN-KQWNVCNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B6025513.png)

![4-chloro-N-[1-(4-methylphenyl)propyl]-3-nitrobenzamide](/img/structure/B6025538.png)
![N~1~-(4-isopropylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6025545.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6025552.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B6025554.png)
![methyl 7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6025555.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepan-5-one](/img/structure/B6025557.png)
![7-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6025558.png)

![[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanol](/img/structure/B6025574.png)
![4-bromo-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B6025579.png)
![3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6025586.png)